molecular formula C19H11Cl3INO4S B1666947 3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide CAS No. 315195-18-7

3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide

Cat. No. B1666947
M. Wt: 582.6 g/mol
InChI Key: XGTQWEPDCQCNBF-UHFFFAOYSA-N
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Description

BH3I-2' is a cell-permeable BH3 mimetic which induces apoptosis by specifically preventing BH3 domain-mediated interactions between pro-apoptotic and anti-apoptotic members of the Bcl-2 family, thereby blocking the interaction between Bak BH3 and Bcl-x by targeting the Bcl-x binding pocket.

Scientific Research Applications

Antidiabetic Agent Research

A study on a series of benzamide derivatives, including 3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide, revealed their potential as antidiabetic agents. The derivatives were synthesized and tested for in vitro antidiabetic activity against α-glucosidase. This research demonstrates the compound's potential in diabetes management (Thakral, Narang, Kumar, & Singh, 2020).

Anticancer Potential

Another study focused on the optimization of benzamide derivatives, including this compound, for developing potential anticancer agents. The derivatives were synthesized and tested against various human cancer cell lines, showing significant cytotoxicity and indicating their potential as anticancer drugs (Tang, Acuña, Fernandes, Chettiar, Li, & de Blanco, 2017).

Antimicrobial Research

Research on sulfonamide compounds containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, related to the compound , demonstrated antimicrobial activity against a range of bacteria, fungi, and mycobacteria. This suggests potential applications in developing new antimicrobial agents (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

Application in Neuroscience

A study found that a compound similar to 3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide had effects on the inner mitochondrial membrane, inducing cytochrome c release in a manner that could have implications for understanding cell death in leukemia and potentially other neurological conditions (Feng, Liu, Patwari, Agrawal, Newland, & Jia, 2003).

5-HT-3 Receptor Binding Research

In another study, derivatives of benzamide, including compounds similar to the one , were evaluated for their binding affinity to the 5-HT-3 receptor, which is significant in developing treatments for various psychiatric and gastrointestinal disorders (Hewlett, Schmidt, Mason, Trivedi, Ebert, & de Paulis, 1998).

properties

IUPAC Name

5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3INO4S/c20-10-1-3-12(4-2-10)29(27,28)13-5-6-15(22)17(9-13)24-19(26)14-7-11(21)8-16(23)18(14)25/h1-9,25H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTQWEPDCQCNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)I)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364636
Record name BH3I-2′
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide

CAS RN

315195-18-7
Record name BH3I-2′
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
WY Feng, FT Liu, Y Patwari, SG Agrawal… - British journal of …, 2003 - Wiley Online Library
The Bcl‐2 family proteins are major regulators of cell survival and death in human leukaemia. BH3‐containing peptides induce apoptosis by binding to the hydrophobic pocket of the anti…
Number of citations: 36 onlinelibrary.wiley.com
H Hetschko, V Voss, S Horn, V Seifert… - Journal of neuro …, 2008 - Springer
The major aim of this study was to develop novel therapeutic approaches to potentiate and reactivate apoptosis induced by TNF-Related Apoptosis Inducing Ligand (TRAIL) in …
Number of citations: 91 link.springer.com
S Ray, O Bucur, A Almasan - Apoptosis, 2005 - Springer
Overexpression of anti-apoptotic Bcl-2 family proteins may play an important role in the aggressive behavior of prostate cancer cells and their resistance to therapy. The Bcl-2 homology …
Number of citations: 90 link.springer.com
FB Pichler, S Laurenson, LC Williams, A Dodd… - Nature …, 2003 - nature.com
The zebrafish (Danio rerio) provides an excellent model for studying vertebrate development and human disease because of its ex utero, optically transparent embryogenesis and …
Number of citations: 181 www.nature.com
BB Aggarwal, U Bhardwaj, Y Takada - Vitamins & Hormones, 2004 - Elsevier
The discovery of an agent that selectively kills tumor cells and not normal cells is the dream of every cancer researcher. Tumor necrosis factor (TNF)–related apoptosis-inducing ligand (…
Number of citations: 112 www.sciencedirect.com
KF Sung, IV Odinokova, OA Mareninova… - Experimental cell …, 2009 - Elsevier
Acinar cells in pancreatitis die through apoptosis and necrosis, the roles of which are different. The severity of experimental pancreatitis correlates directly with the extent of necrosis and …
Number of citations: 98 www.sciencedirect.com
GD Dakubo, GD Dakubo - Mitochondrial Genetics and Cancer, 2010 - Springer
Mitochondrial alterations perpetuate the malignant phenotype, such that any perturbations or reversal of such alterations to normalcy result in cancer cell demise. Cancer cells have …
Number of citations: 3 link.springer.com
P Ferdek - 2011 - orca.cardiff.ac.uk
Bcl-2 proteins are very well known regulators of the programmed cell death. Accumulating evidence suggests that they are also involved in regulation of calcium signalling events. Bcl-2 …
Number of citations: 3 orca.cardiff.ac.uk
D Beckett - ncbi.nlm.nih.gov
The protein kinases represent one of the largest gene families accounting for 2% of the human genome, and cAMP-dependent protein kinase (cAPK) serves as a prototype for …
Number of citations: 0 www.ncbi.nlm.nih.gov

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